5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol
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Overview
Description
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring, with a cyclopropyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting processes like inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-2-thiol: Lacks the cyclopropyl group, which may affect its biological activity.
5-Methylthiazolo[4,5-d]pyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties.
5-Phenylthiazolo[4,5-d]pyrimidine-2-thiol: Features a phenyl group, which can significantly alter its reactivity and applications.
Uniqueness
The presence of the cyclopropyl group in 5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol makes it unique compared to other similar compounds. This group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and making it a valuable target for further research .
Properties
IUPAC Name |
5-cyclopropyl-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-11-7-5(13-8)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOUYZSOZBSKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3C(=N2)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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